molecular formula C8H13N3O B2428832 1-(Oxan-3-yl)pyrazol-3-amine CAS No. 1698719-78-6

1-(Oxan-3-yl)pyrazol-3-amine

Cat. No. B2428832
CAS RN: 1698719-78-6
M. Wt: 167.212
InChI Key: LHEQKPKPNWUCNA-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)pyrazol-3-amine, also known as OP3A, is a chemical compound that belongs to the pyrazole class. It has a molecular weight of 167.21 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine . The InChI code is 1S/C8H13N3O/c9-8-3-4-11(10-8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10) .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Food Industry and Preservation

Starch, soluble, ACS (for iodometry), is a derivative of this compound. In the food industry, starch serves as a food preservative. Its ability to form gels and thicken solutions makes it valuable for stabilizing and enhancing the texture of food products. Starch is commonly used in sauces, soups, and baked goods. Additionally, it acts as a thickening agent in fruit fillings and pie fillings, contributing to their desirable consistency .

Petroleum Exploration

Starch finds application in the petroleum exploration industry. It is used as a drilling fluid additive to improve viscosity and fluid loss control during drilling operations. Starch-based drilling fluids help maintain wellbore stability and prevent formation damage.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(oxan-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEQKPKPNWUCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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